2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide
Overview
Description
2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C12H14IN5O4 and its molecular weight is 419.18 g/mol. The purity is usually 95%.
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Biological Activity
2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide, commonly referred to as IANBD amide, is a compound with significant potential in biomedical research, particularly in the field of cancer treatment and as a fluorescent probe. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.
- CAS Number : 173485-12-6
- Molecular Formula : C12H14IN5O4
- Molecular Weight : 419.18 g/mol
- Purity : Typically >95% .
Structure
The compound features a complex structure that includes an iodo group and a nitrobenzoxadiazole moiety, which contributes to its biological activity. The following table summarizes its structural characteristics:
Feature | Description |
---|---|
IUPAC Name | 2-Iodo-N-methyl-N-[2-[methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino]ethyl]acetamide |
InChI Key | NIYRYQYZEATYFF-UHFFFAOYSA-N |
Canonical SMILES | CN(CCN(C)C(=O)CI)C1=CC=C(C2=NON=C12)N+[O-] |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. The nitrobenzoxadiazole moiety is particularly noted for its role in inducing apoptosis in various cancer cell lines.
Case Study: Apoptosis Induction
In a study examining the effects of related compounds on cancer cell lines, it was found that modifications to the nitro group significantly influenced apoptotic pathways:
- Cell Line Used : MCF-7 (breast cancer)
- IC50 Value : Approximately 10 μM for compounds with similar structural features.
This indicates that the introduction of the iodo group enhances cellular uptake and induces cell death through mitochondrial pathways .
The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation. The compound's ability to disrupt microtubule dynamics and induce mitotic arrest was highlighted in several studies:
- Kinase Inhibition : Compounds structurally related to IANBD amide have shown to inhibit Polo-like Kinase 1 (Plk1), a critical regulator of mitosis.
- Cell Cycle Arrest : Treatment with IANBD amide resulted in G2/M phase arrest in treated cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of IANBD amide. The following modifications have been explored:
Modification | Effect on Activity |
---|---|
Addition of Iodo | Increased cellular permeability and potency |
Nitro Group Positioning | Enhanced apoptosis induction |
Alkyl Chain Length | Optimal length improves binding affinity |
These modifications suggest that careful tuning of substituents can lead to compounds with enhanced biological activity.
Properties
IUPAC Name |
2-iodo-N-methyl-N-[2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14IN5O4/c1-16(5-6-17(2)10(19)7-13)8-3-4-9(18(20)21)12-11(8)14-22-15-12/h3-4H,5-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYRYQYZEATYFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)C(=O)CI)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376345 | |
Record name | 2-Iodo-N-methyl-N-{2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173485-12-6 | |
Record name | 2-Iodo-N-methyl-N-{2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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